Triphénylmélamine

Vue d'ensemble

Description

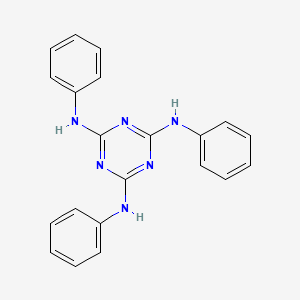

1,3,5-Triazine-2,4,6-triamine, N,N',N''-triphenyl- is a useful research compound. Its molecular formula is C21H18N6 and its molecular weight is 354.4 g/mol. The purity is usually 95%.

The exact mass of the compound 1,3,5-Triazine-2,4,6-triamine, N,N',N''-triphenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8192. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3,5-Triazine-2,4,6-triamine, N,N',N''-triphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Triazine-2,4,6-triamine, N,N',N''-triphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Sondes fluorescentes

Les dérivés de la triphénylamine, y compris la triphénylmélamine, sont largement utilisés dans la création de sondes fluorescentes en raison de leurs fortes capacités de don d'électrons . Ces sondes ont des applications dans la reconnaissance moléculaire et l'imagerie, en particulier dans les sciences biologiques et médicales. Leur biocompatibilité et leurs caractéristiques structurelles les rendent adaptées aux sondes fluorescentes avancées, qui peuvent être utilisées pour détecter divers processus biologiques.

Électronique organique

Les composés à base de this compound servent de matériaux électroactifs dans l'électronique organique . Ils sont utilisés dans la fabrication de transistors à effet de champ à canal p ou ambipolaire, de couches de transport de trous et d'électroluminophores dans les diodes électroluminescentes organiques (OLED). Leur haute réversibilité électrochimique les rend également adaptés aux matériaux électrochromes.

Initiateurs de photopolymérisation

Certains dérivés de la triphénylamine ont été synthétisés et testés comme photoinitiateurs pour la lithographie multiphotonique . Ces composés initient la polymérisation lorsqu'ils sont exposés à la lumière, ce qui les rend utiles dans le développement de photorésines et autres matériaux sensibles à la lumière.

Matériaux de blocage des trous

Dans les dispositifs électroluminescents (ELD), la this compound est utilisée comme matériau de blocage des trous . Elle empêche le flux de trous vers la couche émissive, ce qui peut améliorer l'efficacité et la durée de vie du dispositif.

Absorption des rayons ultraviolets

Les composés de la this compound ont été étudiés pour leur capacité à absorber les rayons ultraviolets, agissant comme des absorbeurs UV . Cette propriété est cruciale pour les matériaux qui nécessitent une protection contre les rayons UV, tels que les polymères et les colorants, et peut également contribuer aux formulations de protection de la peau.

Catalyse

Les dérivés de la this compound ont été trouvés pour stabiliser les nanoparticules de palladium, qui sont utilisées comme catalyseurs dans diverses réactions chimiques, y compris la réaction de couplage de Suzuki–Miyaura dans l'eau . Le composé agit à la fois comme un agent stabilisant et comme un ligand, améliorant l'efficacité du processus catalytique.

Mécanisme D'action

Target of Action

Triphenylamine derivatives have been utilized as building blocks in hole-transporting materials .

Mode of Action

It’s known that triphenylamine derivatives exhibit mechanoluminescent properties . This suggests that they may interact with their targets through light emission when mechanically stimulated .

Biochemical Pathways

Triphenylamine derivatives have been reported to exhibit different mechanoluminescent activities depending on their molecular structure .

Result of Action

It’s known that triphenylamine derivatives can exhibit mechanoluminescence, a phenomenon where light is emitted due to mechanical stimulation .

Action Environment

The action of Triphenylmelamine can be influenced by environmental factors. For instance, the isomerization of triphenylisomelamine to the normal structure, namely 2,4,6-triphenylamino-1,3,5-triazine, occurs at temperatures above its melting point . In solution, this isomerization proceeds under milder conditions than when the reaction is run in bulk .

Propriétés

IUPAC Name |

2-N,4-N,6-N-triphenyl-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6/c1-4-10-16(11-5-1)22-19-25-20(23-17-12-6-2-7-13-17)27-21(26-19)24-18-14-8-3-9-15-18/h1-15H,(H3,22,23,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHBKCSNURXPNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062090 | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, N,N',N''-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1973-05-3 | |

| Record name | N2,N4,N6-Triphenyl-1,3,5-triazine-2,4,6-triamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1973-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylmelamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001973053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenylmelamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-triphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, N,N',N''-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N',N''-triphenyl-1,3,5-triazine-2,4,6-triamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYLMELAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O896VD0RU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

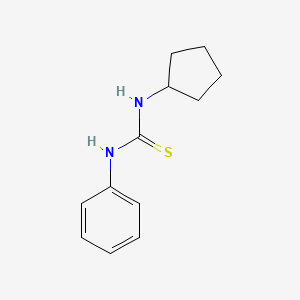

Feasible Synthetic Routes

Q1: What are the different ways to synthesize Triphenylmelamine?

A1: Triphenylmelamine (N2,N4,N6-triphenyl-1,3,5-triazine-2,4,6-triamine) can be synthesized through several routes. One common method is the reaction of cyanuric chloride with p-substituted anilines, as demonstrated in the synthesis of various sym-2,4,6-trisubstituted-s-triazine derivatives []. Another approach involves the reaction of phenylthiourea with methylation agents followed by a basic work-up, leading to the formation of triphenylisomelamine, which readily isomerizes to triphenylmelamine upon heating [].

Q2: How does the structure of triphenylmelamine influence its thermal stability?

A2: The thermal stability of triphenylmelamine is significantly influenced by the nature of the substituents on the phenyl rings. Research has shown that electron-donating groups, such as methoxy groups, enhance the thermal stability of triphenylmelamine derivatives []. Conversely, electron-withdrawing groups, like bromine, can decrease the thermal stability []. This difference in behavior is attributed to the electronic effects of these substituents on the triazine ring and their influence on the degradation pathways.

Q3: What are the potential applications of triphenylmelamine derivatives in materials science?

A3: Triphenylmelamine derivatives have shown promise as charring agents in intumescent flame-retardant (IFR) systems for polypropylene (PP) []. When combined with ammonium polyphosphate (APP), these derivatives contribute to forming a protective char layer upon exposure to heat, effectively enhancing the flame retardancy of PP composites []. The specific flame-retardant properties are influenced by the substituents on the triphenylmelamine structure and the ratio of triphenylmelamine derivative to APP.

Q4: Can you explain the isomerization process observed in triphenylmelamine and its related compounds?

A4: Triphenylisomelamine, a structural isomer of triphenylmelamine, can readily isomerize to triphenylmelamine []. This process, computationally predicted to be exothermic, involves a rearrangement of the double bonds and hydrogen atoms within the triazine ring system []. This isomerization highlights the dynamic nature of these compounds and their potential to exist in different tautomeric forms, which can influence their properties and applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Methoxyphenyl)amino]benzenediazonium](/img/structure/B1595622.png)

![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1595635.png)